molecular formula C9H9ClO2S B1630026 4-Cyclopropylbenzene-1-sulfonyl chloride CAS No. 167404-32-2

4-Cyclopropylbenzene-1-sulfonyl chloride

Cat. No.: B1630026
CAS No.: 167404-32-2
M. Wt: 216.68 g/mol
InChI Key: QCHUBTJEGZWBFJ-UHFFFAOYSA-N
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Description

4-Cyclopropylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.69 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropyl group attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 4-Cyclopropylbenzene-1-sulfonyl chloride typically involves the reaction of cyclopropylbenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropylbenzene-1-sulfonyl chloride undergoes various chemical reactions, primarily involving the sulfonyl chloride group. Some common reactions include:

The major products formed from these reactions depend on the nature of the nucleophile or reducing/oxidizing agent used.

Scientific Research Applications

4-Cyclopropylbenzene-1-sulfonyl chloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

4-Cyclopropylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in the presence of the cyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

4-cyclopropylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHUBTJEGZWBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622020
Record name 4-Cyclopropylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167404-32-2
Record name 4-Cyclopropylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclopropylbenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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